molecular formula C20H20ClNO4S B2879800 3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 1421499-10-6

3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide

Cat. No. B2879800
M. Wt: 405.89
InChI Key: PZWKDRHNJCIMPC-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Environmental Science Applications

Naphthalenesulfonates, closely related to the compound , are widely used in the chemical, pharmaceutical, tannery, paper, and textile industries. Their environmental impact, particularly in industrial effluents, has been studied to understand their persistence and methods for their removal. For instance, a study focused on the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry, highlights the environmental relevance of such compounds (Alonso, Castillo, & Barceló, 1999).

Organic Synthesis and Chemistry Applications

The compound is related to synthetic chemistry applications, where naphthalene derivatives serve as key intermediates. For example, the synthesis and characterization of novel naphthalene-based compounds with potential antibacterial properties have been explored. One study described the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, demonstrating their potent antibacterial activities and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

Pharmacology Applications

Compounds structurally related to "3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide" have been studied for their pharmacological applications, particularly as protein kinase inhibitors. Naphthalenesulfonamide derivatives, for instance, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase C, indicating their potential in drug development for various diseases (Hidaka et al., 1984).

properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-26-20-10-9-15(13-18(20)21)27(24,25)22-12-11-19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,19,22-23H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWKDRHNJCIMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide

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